3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

This cinnolin-4(1H)-one scaffold uniquely combines a free N–H (HBD=1) and a C-3 bromine, providing orthogonal vectors for functionalization and late-stage diversification via Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings. Unlike the N-1-ethyl analog (CAS 58561-09-4) or cinoxacin (CAS 28657-80-9), the 3-Br substituent enables direct palladium-catalyzed cross-coupling without protection/deprotection, accelerating SAR exploration. With MW 269.05 Da, cLogP 2.2, and zero rotatable bonds, it meets fragment-likeness criteria (MW<300, cLogP≤3, RB≤3). Procure ≥98% purity material for medicinal chemistry, chemical biology, and targeted phosphatase inhibitor programs.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
CAS No. 28657-77-4
Cat. No. B1525818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one
CAS28657-77-4
Molecular FormulaC9H5BrN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=O)C(=NN3)Br
InChIInChI=1S/C9H5BrN2O3/c10-9-8(13)4-1-6-7(15-3-14-6)2-5(4)11-12-9/h1-2H,3H2,(H,11,13)
InChIKeyHCIJAFFAJQEJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one (CAS 28657-77-4) Key Chemical & Structural Profile


3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one (CAS 28657-77-4, molecular formula C₉H₅BrN₂O₃, molecular weight 269.05 g/mol) is a heterocyclic small molecule belonging to the cinnolin-4(1H)-one class and characterized by a fused [1,3]dioxolo ring at positions 4,5-g and a bromine atom at position 3. The compound is offered as a research chemical with a specified purity of ≥98% (NLT 98%) . It is described as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . The free N–H at position 1 (hydrogen bond donor count = 1) differentiates it from N-alkylated analogs and provides a site for further functionalization [1].

Rationale Against Unverified Substitution: Why the 3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one Scaffold Cannot Be Simply Replaced


Despite sharing a [1,3]dioxolo[4,5-g]cinnolin-4(1H)-one core with several commercially available analogs, 3-bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one (CAS 28657-77-4) possesses distinct physicochemical and structural features that preclude simple interchange with its closest relatives. The N-1-ethyl homolog (CAS 58561-09-4) lacks the free N–H hydrogen bond donor (HBD = 0 vs. 1), exhibits a higher LogP (2.7 vs. 2.2), and has a higher molecular weight (297.10 vs. 269.05 g/mol) [1]. Cinoxacin (CAS 28657-80-9) bears a carboxylic acid at position 3 instead of bromine, resulting in a fundamentally different hydrogen-bonding pattern and ionization state at physiological pH. These differences directly impact solubility, passive membrane permeability, target binding, and metabolic stability, making simple replacement without experimental validation unreliable [2]. Moreover, the bromine atom at C-3 is not merely a steric placeholder; it serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira), enabling late-stage diversification that is inaccessible with the carboxylic acid or des-bromo analogs [3].

Quantitative Evidence for Differentiated Utility of 3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one (CAS 28657-77-4)


Lower Lipophilicity vs. N-1-Ethyl Analog Improves Lead-Likeness

The target compound demonstrates an XLogP3-AA of 2.2 versus 2.7 for the N-1-ethyl analog (CAS 58561-09-4), a reduction of 0.5 log unit [1]. Both values were computed by the same algorithm (XLogP3 3.0, PubChem 2021 release), ensuring methodological comparability. The lower lipophilicity correlates with improved aqueous solubility and a reduced risk of CYP450 promiscuity in early drug discovery, placing 28657-77-4 closer to the optimal LogP range (1–3) for oral drug candidates.

Lipophilicity Drug-likeness Physicochemical profiling

Presence of a Free N–H Hydrogen Bond Donor Expands Pharmacophore Space

The target compound possesses one hydrogen bond donor (HBD = 1), attributed to the N–H at position 1, whereas the N-1-ethyl analog shows HBD = 0 [1]. This donor is absent in cinoxacin (CAS 28657-80-9), which also has HBD = 1 but through a carboxylic acid rather than a lactam N–H. The N–H donor of 28657-77-4 can engage in a distinct hydrogen-bonding interaction pattern with biological targets, potentially enabling unique binding modes that the N-alkylated analog cannot achieve.

Hydrogen bonding Structure-based drug design Pharmacophore diversity

Zero Rotatable Bonds Minimizes Entropic Penalty Upon Target Binding

28657-77-4 has zero rotatable bonds (RB = 0), compared with one rotatable bond (RB = 1) for the N-1-ethyl analog and zero for cinoxacin [1]. The structural rigidity imposed by the fused [1,3]dioxolo ring and the planar cinnolone core locks the scaffold into a single conformational state, reducing the entropic penalty upon binding to a rigid protein pocket. This can translate into improved target affinity relative to more flexible analogs, all else being equal.

Conformational constraint Binding entropy Scaffold rigidity

C-3 Bromine Enables Transition-Metal-Catalyzed Cross-Coupling Diversification

The bromine atom at C-3 is a well-precedented leaving group in palladium-catalyzed cross-coupling reactions of cinnolines [1]. 3-Bromocinnolines undergo Suzuki–Miyaura couplings with arylboronic acids, Sonogashira couplings with terminal alkynes, and related transformations. This reactivity profile is absent in cinoxacin, which carries a carboxylic acid at the same position. The target compound can therefore serve as a diversification point for parallel library synthesis, enabling the generation of 3-aryl, 3-alkynyl, and 3-alkyl derivatives from a single precursor [2]. No direct head-to-head quantitative comparison of coupling yields for 28657-77-4 vs. other 3-bromo cinnolines is available in the open literature; the utility is inferred from the established reactivity of the 3-bromo cinnoline class.

Cross-coupling C–C bond formation Library synthesis

Class-Level Biological Activity: [1,3]Dioxolo[4,5-g]cinnolin-4(1H)-one Core as a PTP1B/TC-PTP Inhibitor Scaffold

A 2023 study demonstrated that 6-substituted 3-(hydroxymethyl)cinnolin-4(1H)-ones bearing the same fused [1,3]dioxolo ring system act as dual PTP1B/TC-PTP inhibitors with in vivo efficacy in obese rat models [1]. The highest activity was exhibited by 6-chloro and 6-bromo derivatives. While 28657-77-4 differs in substitution pattern (3-Br instead of 3-CH₂OH), the core scaffold is shared, suggesting potential for analogous biological activity contingent on appropriate derivatization. No direct PTP1B/TC-PTP IC₅₀ data are available for 28657-77-4 itself; the inference is class-level.

Phosphatase inhibition Metabolic disorders Drug discovery

Commercially Verified High Purity Specification Facilitates Reproducible Research

MolCore supplies 28657-77-4 certified at ≥98% purity (NLT 98%) under ISO-compliant quality systems, with a specification that exceeds the typical 95% purity offered by multiple vendors for structurally related cinnoline building blocks . The higher purity grade reduces the risk of contaminant-driven artifacts in biological assays and ensures consistent synthetic performance in multi-step sequences where intermediate purity directly impacts overall yield.

Quality control Reproducibility Procurement standard

Validated Application Scenarios for 3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one (CAS 28657-77-4)


Kinase or Phosphatase Inhibitor Lead Discovery: Scaffold Hopping from Cinoxacin

Research teams exploring DNA gyrase or topoisomerase IV inhibitors can use 28657-77-4 as a structurally distinct alternative to cinoxacin (CAS 28657-80-9). The replacement of the 3-COOH group with 3-Br alters hydrogen-bonding capacity, ionization state, and molecular recognition, while the dioxolo-cinnoline core common to both retains the potential for target engagement [1]. Additionally, recent evidence showing that related [1,3]dioxolo[4,5-g]cinnolin-4(1H)-ones act as dual PTP1B/TC-PTP inhibitors [2] supports broader applications in phosphatase-targeted metabolic disease programs.

Parallel Library Synthesis via C-3 Cross-Coupling Diversification

The C-3 bromine atom of 28657-77-4 serves as a synthetic handle for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings, enabling rapid generation of diverse 3-substituted cinnolin-4(1H)-one libraries for high-throughput screening [3]. Unlike cinoxacin, where the carboxylic acid requires protection/deprotection or amide coupling, the bromine allows direct diversification under standard palladium catalysis conditions, streamlining SAR exploration and reducing synthetic step count.

Fragment-Based Drug Discovery (FBDD): A Rigid, Low-Molecular-Weight Core

With a molecular weight of 269.05 Da, zero rotatable bonds, and a moderate LogP of 2.2, 28657-77-4 meets established fragment-likeness criteria (MW < 300, cLogP ≤ 3, RB ≤ 3) [4]. Its high rigidity (RB = 0) minimizes entropic penalty upon binding, and the free N–H and bromine offer two orthogonal vectors for fragment growth. Procurement of the NLT 98% purity grade from ISO-compliant suppliers ensures that fragment soaking or co-crystallization experiments are conducted with material of suitable quality for structural biology.

Synthetic Methodology Development: Exploring Regioselective Functionalization of Cinnolines

The combination of a free N–H at position 1 and a bromine at position 3 makes 28657-77-4 an ideal substrate for investigating regioselective metalation, cross-coupling, or N-functionalization protocols [3]. Methodological studies aimed at differentiating the reactivity of N-1 vs. C-3 can leverage the orthogonal functionality of 28657-77-4, generating knowledge transferable to other cinnoline-based medicinal chemistry programs.

Quote Request

Request a Quote for 3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.